2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide
Description
2-Cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide is a synthetic acrylamide derivative characterized by a cyano group at the α-position, a 2-thienyl substituent at the β-position, and a 2,4-dichlorobenzyloxyimino group attached to the amide nitrogen. This compound belongs to a class of acrylamides synthesized via Knoevenagel condensation, a method widely used for preparing α,β-unsaturated carbonyl derivatives .
Properties
IUPAC Name |
2-cyano-N-[(2,4-dichlorophenyl)methoxyiminomethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-13-4-3-11(15(18)7-13)9-23-21-10-20-16(22)12(8-19)6-14-2-1-5-24-14/h1-7,10H,9H2,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGHSGDTTLDPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C(=O)NC=NOCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anti-melanogenic pathways. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula :
- Molar Mass : 408.67 g/mol
- Density : Approximately 1.34 g/cm³
- pKa : Predicted to be around 8.70
The compound is believed to exert its effects through several mechanisms:
- Tyrosinase Inhibition : Similar compounds have shown significant inhibition of tyrosinase, an enzyme critical for melanin production. The binding affinity of 2-cyano derivatives for tyrosinase suggests a potential application in treating hyperpigmentation disorders .
- Anti-inflammatory Activity : Research indicates that related compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophages, demonstrating potential therapeutic effects against inflammatory diseases .
Tyrosinase Inhibition
A study on (E)-2-cyano-3-(substituted phenyl)acrylamide analogs demonstrated that these compounds could significantly suppress tyrosinase activity in B16F10 cells. At a concentration of 25 µM, the analogs exhibited inhibitory activity comparable to kojic acid, a known tyrosinase inhibitor .
| Compound | Concentration (µM) | Tyrosinase Activity Inhibition (%) |
|---|---|---|
| CPA2 | 25 | Comparable to kojic acid |
Anti-inflammatory Effects
In vivo studies on similar compounds showed significant reductions in edema and leukocyte migration in models of inflammation. For instance, JMPR-01, a structurally related compound, reduced edema by up to 90% at specific doses, indicating strong anti-inflammatory properties .
| Compound | Dose (mg/kg) | Edema Reduction (%) | Leukocyte Migration Reduction (%) |
|---|---|---|---|
| JMPR-01 | 5 | 61.8 | 61.8 |
| JMPR-01 | 10 | 68.5 | 68.5 |
| JMPR-01 | 50 | Significant | 90.5 |
Case Studies
- Melanogenesis Suppression : A study focusing on the melanogenic effects of (E)-2-cyano derivatives found that these compounds effectively reduced melanin synthesis in vitro by inhibiting tyrosinase activity without cytotoxic effects at therapeutic concentrations .
- Inflammation Models : The anti-inflammatory potential was assessed using the CFA-induced paw edema model, where the compound demonstrated significant efficacy similar to established anti-inflammatory drugs like dexamethasone .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The chromenyl derivative (4i) exhibits potent antimicrobial activity, likely due to the electron-rich aromatic system enhancing target binding .
- Antioxidant activity in compound 3j correlates with phenolic substitution, a feature absent in the target compound .
Physicochemical and Spectroscopic Comparisons
Table 3: Spectroscopic Data of Selected Compounds
Key Observations :
- The cyano group’s IR stretch (~2212 cm⁻¹) is consistent across analogs .
- Thienyl protons in the target compound would likely resonate downfield (δ >7.0), similar to compound 3112 .
Preparation Methods
General Synthetic Strategy Overview
The preparation of 2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide generally involves the following key steps:
- Synthesis of the 3-(2-thienyl)acrylamide backbone
- Introduction of the cyano group at the 2-position
- Formation of the oxime ether linkage with 2,4-dichlorobenzyl moiety
- Final coupling to form the N-substituted acrylamide
Each step requires careful control of reaction conditions to preserve sensitive functional groups and achieve high purity.
Preparation of 3-(2-thienyl)acrylamide Core
The acrylamide scaffold substituted with a 2-thienyl group is typically prepared via Knoevenagel condensation or related condensation reactions involving:
- 2-thiophenecarboxaldehyde or its derivatives as the aromatic aldehyde component
- Cyanoacetamide or related cyano-substituted amides as the nucleophilic component
- Base-catalyzed condensation using weak bases such as piperidine or ammonium acetate
- Solvents like ethanol or methanol under reflux conditions
- Reaction times ranging from 2 to 6 hours
This step yields the α,β-unsaturated acrylamide with a 2-thienyl substituent at the β-position and a cyano group at the α-position.
Introduction of the Oxime Ether Group
The distinctive feature of this compound is the N-({[(2,4-dichlorobenzyl)oxy]imino}methyl) substituent, which involves an oxime ether functional group linked to a 2,4-dichlorobenzyl unit.
Preparation of the oxime ether involves:
- Formation of an oxime from an aldehyde or ketone precursor (e.g., 2,4-dichlorobenzaldehyde) with hydroxylamine or hydroxylamine derivatives.
- Subsequent alkylation of the oxime hydroxyl group with 2,4-dichlorobenzyl halides (chloride or bromide) under basic conditions to form the oxime ether.
- Use of bases such as potassium carbonate or sodium hydride
- Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Ambient to moderate heating (25–80 °C)
- Reaction monitoring by TLC or HPLC to ensure completion
Coupling of the Oxime Ether with the Acrylamide
The final step involves the coupling of the prepared oxime ether moiety to the acrylamide nitrogen to form the N-substituted acrylamide.
Possible synthetic routes include:
- Schiff base formation: Condensation of the amino group of the acrylamide with the oxime aldehyde derivative to form an imino linkage.
- N-alkylation: Direct alkylation of the acrylamide nitrogen with the oxime ether halide under basic conditions.
- Use of mild bases to avoid polymerization of acrylamide
- Controlled temperature to prevent side reactions
- Purification by recrystallization or chromatography to isolate the pure product
Representative Data Table of Reaction Conditions and Yields
| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Knoevenagel condensation | 2-thiophenecarboxaldehyde + cyanoacetamide | Piperidine, EtOH, reflux, 3 h | 75–85 | Formation of 3-(2-thienyl)acrylamide |
| Oxime formation | 2,4-dichlorobenzaldehyde + hydroxylamine | EtOH, reflux, 2 h | 80–90 | Oxime intermediate |
| Oxime ether synthesis | Oxime + 2,4-dichlorobenzyl chloride + K2CO3 | DMF, 50 °C, 4 h | 70–80 | Formation of oxime ether |
| Coupling to acrylamide nitrogen | Acrylamide + oxime ether derivative + base | DMF, 40 °C, 6 h | 65–75 | Final product formation |
Research Findings and Optimization Notes
- Catalyst and base selection: The use of mild bases such as potassium carbonate is preferred to avoid acrylamide polymerization and side reactions.
- Solvent choice: Polar aprotic solvents like DMF and DMSO enhance nucleophilicity and solubility, improving yields in ether formation and coupling steps.
- Temperature control: Moderate temperatures (40–80 °C) are critical to balance reaction rates and minimize decomposition.
- Purification: Chromatographic techniques (silica gel column chromatography) and recrystallization from suitable solvents (ethanol, ethyl acetate) yield high purity compounds.
- Reaction monitoring: TLC and HPLC are essential for tracking reaction progress, especially in multi-step syntheses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
